2-(Chloromethyl)-4-ethylbenzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-ethylbenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
2-(Chloromethyl)-4-ethylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable in the development of new antibiotics.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its effectiveness against certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- Benzo[d]oxazole-2-thiol
- 4-Ethylbenzo[d]oxazole
Uniqueness
2-(Chloromethyl)-4-ethylbenzo[d]oxazole stands out due to its unique combination of a chloromethyl group and an ethyl group attached to the benzoxazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-(chloromethyl)-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10ClNO/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2,6H2,1H3 |
InChI Key |
CBEFLCKCZMJZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)CCl |
Origin of Product |
United States |
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